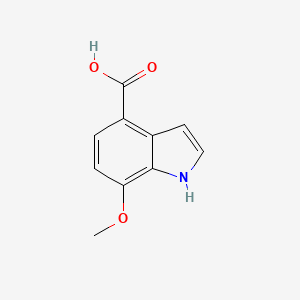

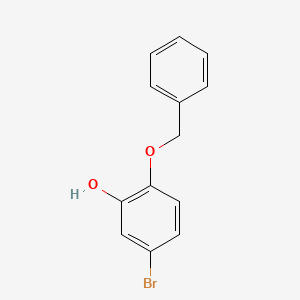

2-(Benzyloxy)-5-bromophenol

Overview

Description

“2-(Benzyloxy)-5-bromophenol” is a type of organic compound . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of sodium hydride (NaH) in dimethylformamide (DMF), followed by the addition of a bromophenol. Benzyl bromide is then added and the reaction mixture is allowed to stir overnight.Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Scientific Research Applications

Antioxidant Activity Bromophenols derived from marine algae, such as the red algae Vertebrata lanosa and Rhodomela confervoides, have been identified as potent antioxidants. Studies have shown that compounds related to 2-(Benzyloxy)-5-bromophenol demonstrate strong antioxidant effects in various assays, indicating their potential utility in protecting against oxidative stress-related damage in biological systems and in the food industry as natural preservatives (Olsen et al., 2013); (Li et al., 2011).

Enzyme Inhibition Certain bromophenols, including derivatives of this compound, have been found to inhibit various enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These properties suggest their potential application in treating diseases related to these enzymes, such as glaucoma, epilepsy, neurological disorders, and osteoporosis (Balaydın et al., 2012); (Öztaşkın et al., 2017).

Antibacterial Properties Compounds similar to this compound have demonstrated antibacterial properties. Extracts from marine algae like Rhodomela confervoides, containing bromophenols, have shown activity against various bacterial strains, suggesting their potential as natural antibacterial agents (Xu et al., 2003).

Cancer Research Novel bromophenol derivatives have been synthesized and studied for their anticancer activities. Compounds structurally related to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, highlighting their potential as anticancer agents (Guo et al., 2018).

Environmental Impact Studies The thermal degradation of bromophenols, including those related to this compound, has been studied to understand the formation of potentially hazardous byproducts like brominated dioxins. This research is crucial for assessing the environmental impact of brominated hydrocarbons used in industrial products and for devising strategies to mitigate potential risks (Evans & Dellinger, 2003).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye damage, and may be toxic if inhaled . They may also cause respiratory irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

Future Directions

Properties

IUPAC Name |

5-bromo-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZAIZUHOWCIGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

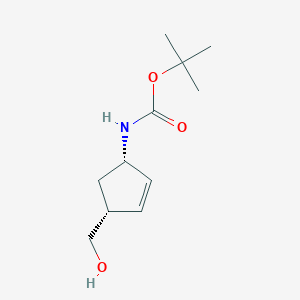

![(1R,2R,4S)-Tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3105332.png)

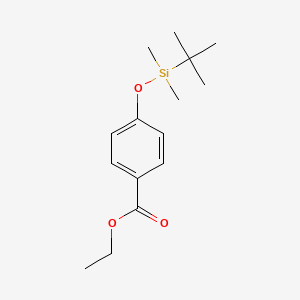

![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

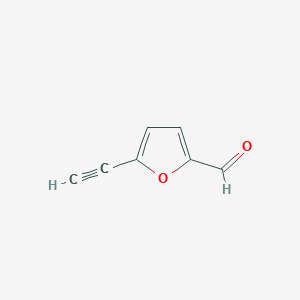

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)